Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2140265-28-5
VCID: VC5602764
InChI: InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1
SMILES: C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS No.: 2140265-28-5

Cat. No.: VC5602764

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71

* For research use only. Not for human or veterinary use.

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride - 2140265-28-5

Specification

CAS No. 2140265-28-5
Molecular Formula C12H16ClNO3
Molecular Weight 257.71
IUPAC Name benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11-;/m1./s1
Standard InChI Key JRNDKKNYOOZFRT-GHMZBOCLSA-N
SMILES C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl

Introduction

Structural and Stereochemical Characteristics

Benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a benzyl ester protecting group and hydrochloride counterion. Its stereochemistry at positions 2 and 4 (both R configurations) distinguishes it from the (2S,4R) and (2S,4S) isomers.

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₅NO₃·HClPubChem
Molecular Weight257.71 g/molPubChem
Stereochemistry(2R,4R)Theoretical
Key Functional GroupsPyrrolidine ring, hydroxyl, benzyl ester, HClPubChem

The (2R,4R) configuration imposes distinct spatial arrangements compared to the (2S,4R) form, potentially altering hydrogen-bonding patterns and receptor interactions.

Synthesis and Preparation Methods

The synthesis of benzyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride would likely mirror methods for its (2S,4R) counterpart, with adjustments to stereochemical control:

Key Synthetic Routes

  • Protection of Hydroxyproline Derivatives:

    • Benzyl chloride reacts with (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid under acidic conditions (e.g., HCl) to form the benzyl ester.

    • Stereochemical purity is maintained via enantioselective catalysis or chiral starting materials .

  • Salt Formation:

    • The free base is treated with HCl to yield the hydrochloride salt, enhancing solubility for biological assays .

Industrial-Scale Production

  • Continuous Flow Reactors: Optimize reaction times and yields while preserving stereochemical integrity.

  • Purification: Recrystallization or chiral HPLC to isolate the (2R,4R) enantiomer .

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its pyrrolidine core, hydroxyl group, and ester functionality:

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, CrO₃Benzyl (2R,4R)-4-oxopyrrolidine-2-carboxylate
ReductionLiAlH₄, NaBH₄Benzyl (2R,4R)-4-hydroxypyrrolidine-2-methanol
AminolysisAmines (e.g., NH₃)4-Hydroxypyrrolidine-2-carboxamide derivatives

The benzyl ester’s stability under acidic/basic conditions allows selective deprotection in multi-step syntheses .

Comparative Analysis with Stereoisomers

The (2R,4R) isomer differs significantly from the (2S,4R) and (2S,4S) forms in biological and chemical behavior:

Property(2R,4R)(2S,4R)(2S,4S)
Enantiomeric PurityRequires chiral resolutionCommercially availableLess studied
Biological ActivityTheoretical (inferred)HDAC inhibition, PD-L1 binding Unexplored
SolubilityEnhanced by HCl counterion Moderate aqueous solubilitySimilar to (2S,4R)

Analytical Characterization

Key techniques for verifying the (2R,4R) configuration include:

MethodPurposeData Generated
¹H/¹³C NMRConfirm stereochemistryDownfield shifts for R-configured protons
Chiral HPLCEnantiomeric purityRetention time differentiation
X-ray CrystallographyAbsolute configuration3D spatial arrangement visualization

Challenges and Future Directions

  • Stereochemical Synthesis: Developing scalable methods to isolate the (2R,4R) enantiomer remains a challenge .

  • Biological Profiling: High-throughput screening to assess immunomodulatory or anticancer potential.

  • Prodrug Development: Exploiting the benzyl ester for targeted drug delivery.

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